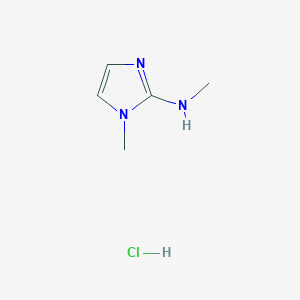
2-(2-Thienyl)piperazine dihydrochloride
Overview
Description
2-(2-Thienyl)piperazine dihydrochloride is a piperazine derivative that has attracted extensive interest due to its diverse biological properties. It is a solid substance with a molecular weight of 241.18 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 2-(2-Thienyl)piperazine dihydrochloride is C8H14Cl2N2S . The InChI code is 1S/C8H12N2S.2ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;;/h1-2,5,7,9-10H,3-4,6H2;2*1H .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Physical And Chemical Properties Analysis
2-(2-Thienyl)piperazine dihydrochloride is a solid substance . Its molecular weight is 241.18 .Scientific Research Applications
Synthesis of Biologically Active Compounds
2-(2-Thienyl)piperazine dihydrochloride and its derivatives are frequently utilized in the synthesis of various biologically active compounds. For instance, Gao and Renslo (2007) have presented an efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active (2S)-piperazine-2-carboxylic acid dihydrochloride. These compounds serve as important building blocks in the preparation of biologically active compounds and as scaffolds for constructing combinatorial libraries (Hongwu Gao & A. Renslo, 2007).
Structural and Chemical Analysis
Research on the structural and chemical properties of 2-(2-Thienyl)piperazine dihydrochloride derivatives contributes significantly to medicinal chemistry. For example, Xiong-Wen Yang et al. (2005) synthesized a compound from 2-acetothiophene and 1-(2,3-dichlorophenyl)piperazine, revealing important insights into the molecular structure, including the conformation of the piperazine ring (Xiong‐Wen Yang et al., 2005).
Antidepressant Analogues
In pharmacological research, 2-(2-Thienyl)piperazine dihydrochloride is used to create antidepressant analogues. Watthey et al. (1983) described the synthesis of two thiophene-containing analogues of mianserin, using the nucleophilic aromatic substitution reaction of the N-lithio derivative of 1-methyl-3-(2-thienyl)piperazine. These substances exhibited profiles similar to mianserin, a known antidepressant, in biochemical and pharmacological test systems (J. Watthey et al., 1983).
Antidiabetic Compounds
Piperazine derivatives, including those related to 2-(2-Thienyl)piperazine dihydrochloride, have been identified as potential antidiabetic compounds. Le Bihan et al. (1999) conducted studies on piperazine derivatives, leading to the identification of certain compounds as potent antidiabetic agents in rat models, mediated by an increase in insulin secretion (G. Le Bihan et al., 1999).
Synthesis of Piperazine Derivatives with Pharmacological Activity
Piperazine derivatives, including 2-(2-Thienyl)piperazine dihydrochloride, have been extensively researched for their central pharmacological activity, such as antipsychotic, antidepressant, and anxiolytic applications. Brito et al. (2018) discussed various therapeutic applications of piperazine derivatives, highlighting their significance in medicinal chemistry (A. F. Brito et al., 2018).
Anti-inflammatory Activity
The derivatives of 2-(2-Thienyl)piperazine dihydrochloride have been studied for their anti-inflammatory properties. Hanan M. Refaat et al. (2007) synthesized a novel series of piperazinylthienylpyridazine derivatives and evaluated their anti-inflammatory activity against carrageenan-induced paw edema (Hanan M. Refaat et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-thiophen-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;;/h1-2,5,7,9-10H,3-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNVKIRDGQBRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)piperazine dihydrochloride | |
CAS RN |
1351590-47-0 | |
| Record name | 2-(thiophen-2-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)
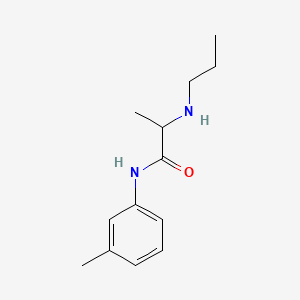
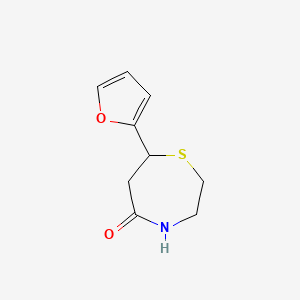

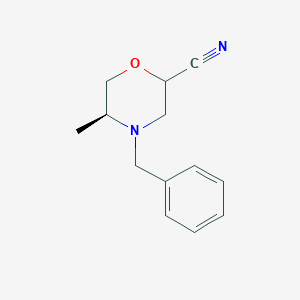
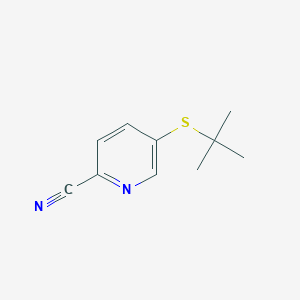



![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)
![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)
![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1404845.png)
